molecular formula C22H39N3O5S B13786303 Butyranilide, 2'-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate CAS No. 67262-71-9

Butyranilide, 2'-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate

Cat. No.: B13786303
CAS No.: 67262-71-9
M. Wt: 457.6 g/mol
InChI Key: MZSOEDOYGJNTER-UHFFFAOYSA-N
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Description

Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate is a complex organic compound with the molecular formula C16-H26-N2-O2.C6-H13-N-O3-S . This compound is notable for its unique structure, which includes a butyranilide core, an ethyl group, a methoxyethyl group, and a cyclohexane sulfamate moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate involves several steps. The synthetic route typically starts with the preparation of the butyranilide core, followed by the introduction of the ethyl and methoxyethyl groups. The final step involves the addition of the cyclohexane sulfamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, it could be investigated for its therapeutic potential in treating various diseases .

Mechanism of Action

The mechanism of action of Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors to modulate cellular functions .

Comparison with Similar Compounds

Similar compounds to Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate include other butyranilide derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and effects.

Properties

CAS No.

67262-71-9

Molecular Formula

C22H39N3O5S

Molecular Weight

457.6 g/mol

IUPAC Name

N-cyclohexylsulfamate;[4-(2-ethylanilino)-2-methyl-4-oxobutan-2-yl]-(2-methoxyethyl)azanium

InChI

InChI=1S/C16H26N2O2.C6H13NO3S/c1-5-13-8-6-7-9-14(13)18-15(19)12-16(2,3)17-10-11-20-4;8-11(9,10)7-6-4-2-1-3-5-6/h6-9,17H,5,10-12H2,1-4H3,(H,18,19);6-7H,1-5H2,(H,8,9,10)

InChI Key

MZSOEDOYGJNTER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(C)(C)[NH2+]CCOC.C1CCC(CC1)NS(=O)(=O)[O-]

Origin of Product

United States

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